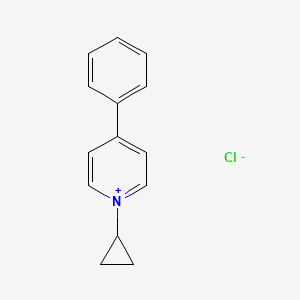
1-Cyclopropyl-4-phenylpyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-4-phenylpyridin-1-ium chloride is a chemical compound with a unique structure that combines a cyclopropyl group, a phenyl group, and a pyridinium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-4-phenylpyridin-1-ium chloride typically involves the reaction of cyclopropyl and phenyl derivatives with pyridine under specific conditions. One common method is the cyclocondensation reaction, where rigid, electron-rich aromatic diamines react with pyridinium salts . The reaction conditions often require the use of solvents like acetonitrile and catalysts such as palladium or nickel complexes to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through recrystallization and drying under vacuum to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropyl-4-phenylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like halides or amines replace the chloride ion.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyridinium salts.
Applications De Recherche Scientifique
1-Cyclopropyl-4-phenylpyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-4-phenylpyridin-1-ium chloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death .
Comparaison Avec Des Composés Similaires
1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride: Similar structure but with an aminomethyl group instead of a cyclopropyl group.
Cetylpyridinium chloride: A quaternary ammonium compound with broad-spectrum antiseptic properties.
Uniqueness: 1-Cyclopropyl-4-phenylpyridin-1-ium chloride is unique due to its specific combination of cyclopropyl and phenyl groups attached to the pyridinium ion. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
191611-42-4 |
|---|---|
Formule moléculaire |
C14H14ClN |
Poids moléculaire |
231.72 g/mol |
Nom IUPAC |
1-cyclopropyl-4-phenylpyridin-1-ium;chloride |
InChI |
InChI=1S/C14H14N.ClH/c1-2-4-12(5-3-1)13-8-10-15(11-9-13)14-6-7-14;/h1-5,8-11,14H,6-7H2;1H/q+1;/p-1 |
Clé InChI |
UFBWTEYRSITPCI-UHFFFAOYSA-M |
SMILES canonique |
C1CC1[N+]2=CC=C(C=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


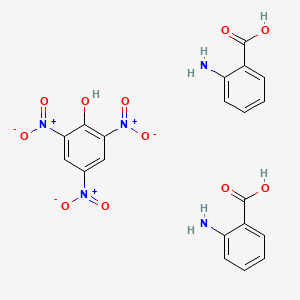
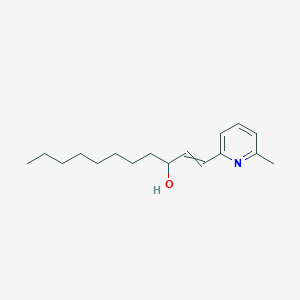
![N-{5-[Bis(4-methoxyphenyl)(phenyl)methoxy]pentyl}phosphoramidic acid](/img/structure/B12563134.png)

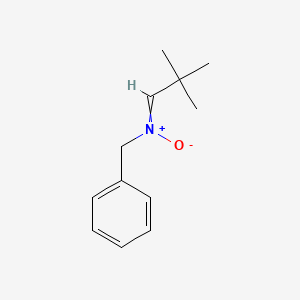
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12563172.png)
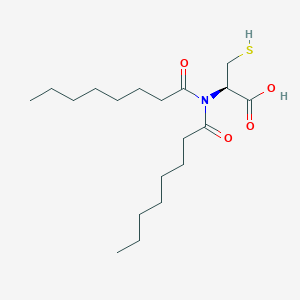
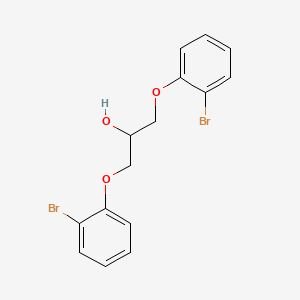
![4-[(Quinoxalin-2-yl)oxy]butan-1-amine](/img/structure/B12563183.png)
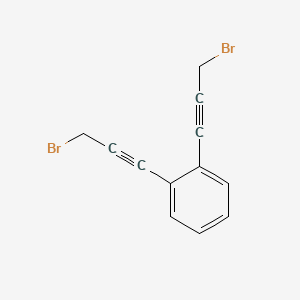
![3-[(2-Aminoethyl)amino]-2H-indol-2-one](/img/structure/B12563197.png)
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,11,12,17-hexol](/img/structure/B12563209.png)
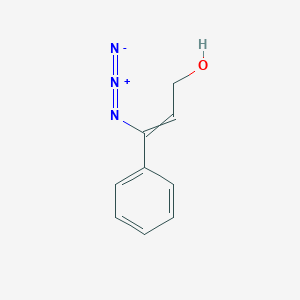
![6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine](/img/structure/B12563227.png)
